molecular formula C13H17NO6S2 B2911929 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1787916-92-0

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No. B2911929
CAS RN: 1787916-92-0
M. Wt: 347.4
InChI Key: REDYFFWCKXPLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, also known as DDBSMP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.

Mechanism of Action

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine works by binding to the active site of the target enzyme, thereby inhibiting its activity. This leads to downstream effects on cellular signaling pathways, which can ultimately result in changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it targets. For example, inhibition of protein tyrosine phosphatases can lead to increased phosphorylation of signaling proteins and altered cellular signaling, while inhibition of histone deacetylases can lead to changes in gene expression and cellular differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular pathways. However, one limitation is that it can be difficult to determine the optimal concentration of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine for a given experiment, as it may have off-target effects at higher concentrations.

Future Directions

There are several potential future directions for research on 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine. One area of interest is in the development of more potent and selective inhibitors of specific enzymes. Additionally, 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine and related compounds may have applications in the treatment of various diseases, including cancer and autoimmune disorders. Further research is needed to fully understand the potential of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine and its derivatives in these areas.

Synthesis Methods

The synthesis method of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl chloride with 3-(methylsulfonyl)pyrrolidine in the presence of a base. The reaction yields 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine as a white solid, which can be purified through recrystallization.

Scientific Research Applications

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has been found to have potential applications in scientific research, particularly in the field of drug development. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases and histone deacetylases, which are involved in various diseases, including cancer and autoimmune disorders.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S2/c1-21(15,16)11-4-5-14(9-11)22(17,18)10-2-3-12-13(8-10)20-7-6-19-12/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDYFFWCKXPLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

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